4-Chloro-2-fluoroaniline

説明

Structural Significance and Aromatic Amine Classification

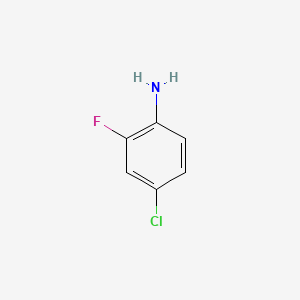

4-Chloro-2-fluoroaniline, with the chemical formula C₆H₅ClFN, is classified as a halogenated aromatic amine. nbinno.comnih.gov Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 1, a fluorine atom at position 2, and a chlorine atom at position 4. nbinno.comnih.gov This specific arrangement of functional groups is critical to its chemical behavior.

The presence of the electron-withdrawing halogen atoms (fluorine and chlorine) and the electron-donating amino group modulates the electron density of the aromatic ring. This electronic effect influences the compound's reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable precursor in multi-step syntheses. innospk.comchemimpex.com The unique substitution pattern differentiates it from other halogenated anilines, allowing for the creation of compounds with enhanced efficacy and selectivity. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 57946-56-2 |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Appearance | Clear, slightly yellow to orange-brown liquid |

| Boiling Point | 104-107 °C (at 28 mmHg) |

| Density | 1.311 g/mL at 25 °C |

| Refractive Index | n20/D 1.56 |

Historical Context of Halogenated Anilines in Chemical Science

The study of anilines has a rich history, dating back to the mid-19th century with the work of August Wilhelm Hofmann on the ammonia (B1221849) type theory. e-bookshelf.de The field was significantly propelled forward by William Henry Perkin's discovery of the first aniline (B41778) dye, mauve, in 1856, which catalyzed the growth of the modern chemical industry and spurred industrial research. e-bookshelf.de

Halogenation of aromatic compounds, including anilines, subsequently became one of the most crucial reactions in synthetic chemistry, as the resulting aryl halides are key intermediates in a wide array of transformations. researchgate.net For many years, halogenated anilines were considered to be of exclusively synthetic origin. rsc.org However, this perspective shifted with the discovery that certain marine microalgae can biosynthesize compounds like 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, establishing them as a novel class of natural products. rsc.orgresearchgate.net This finding has opened new avenues for research into the ecological roles and potential applications of naturally occurring halogenated metabolites. researchgate.net

Overview of Research Trajectories for this compound and Related Analogs

Research involving this compound primarily focuses on its application as a pivotal building block for creating more complex molecules with specific biological activities. chemimpex.com The unique electronic properties conferred by its halogen substituents make it an essential component in the development of new pharmaceuticals and agrochemicals. innospk.comnbinno.com

Key Research Areas:

Pharmaceutical Development : The compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), including those with anticancer, anti-inflammatory, and antimicrobial properties. innospk.comchemimpex.comontosight.ai The halogenation is often a strategic element to enhance the potency and selectivity of the final drug product. nih.gov

Agrochemical Synthesis : In agricultural science, this compound is used to produce potent herbicides and pesticides, contributing to crop protection solutions. innospk.comchemimpex.com

Materials Science : Beyond life sciences, it finds use in the production of dyes, pigments, and liquid crystal materials for advanced display technologies. innospk.comchemimpex.com

Research on related analogs has expanded the understanding of halogenated anilines. For instance, studies on perhalogenated anilines like 2,3,5,6-tetrafluoro-4-bromoaniline have explored their function as bifunctional donors of hydrogen and halogen bonds in crystal engineering. acs.org Furthermore, extensive screening of various halogenated aniline derivatives has identified potent antimicrobial and antibiofilm agents against multidrug-resistant pathogens, highlighting a promising strategy to combat antibiotic resistance. nih.gov For example, 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline (B181674) have shown significant activity against uropathogenic E. coli. nih.gov

Table 2: Selected Research Applications of Halogenated Anilines

| Compound/Class | Research Focus | Application Area |

|---|---|---|

| This compound | Intermediate for complex molecule synthesis. chemimpex.com | Pharmaceuticals, Agrochemicals, Dyes. innospk.comchemimpex.comnbinno.com |

| Perhalogenated Anilines | Hydrogen and halogen bond donors in cocrystals. acs.org | Crystal Engineering, Supramolecular Chemistry. acs.org |

| Various Halogenated Anilines | Antimicrobial and antibiofilm activity against MDR pathogens. nih.gov | Medicinal Chemistry, Infectious Disease. nih.gov |

| 4-bromo-3-chloroaniline | Potent antimicrobial and antibiofilm agent. nih.gov | Antimicrobial Development. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFDTBRRIBJILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206666 | |

| Record name | 4-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-56-2 | |

| Record name | 4-Chloro-2-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Fluoroaniline and Precursors

Established Synthetic Routes to 4-Chloro-2-fluoroaniline

Several well-documented methods are utilized for the direct synthesis of this compound. These routes begin with commercially available precursors and involve distinct chemical transformations.

This synthetic route is based on the principles of nucleophilic aromatic substitution (SNAr). In this reaction, 2,4-dichlorofluorobenzene serves as the substrate and ammonia (B1221849) acts as the nucleophile. The fluorine atom, being highly electronegative, activates the aromatic ring toward nucleophilic attack. The substitution can theoretically occur at either the C-2 or C-4 position, displacing one of the chlorine atoms. The regioselectivity is determined by the stability of the intermediate Meisenheimer complex. The fluorine atom at C-1 provides strong activation for substitution at the para-position (C-4). Therefore, the ammonia nucleophile preferentially attacks the C-4 position, leading to the displacement of the chlorine atom at that position to form 4-amino-1-chloro-3-fluorobenzene, which is an isomer of the target compound, not this compound. Direct amination of 2,4-dichlorofluorobenzene is not a standard route to this compound.

A more reliable two-step method begins with 2-fluoroaniline, which is first protected as 2-fluoroacetanilide. This protection is crucial for controlling the subsequent chlorination step.

Chlorination of 2-Fluoroacetanilide : The protected intermediate, 2-fluoroacetanilide, undergoes electrophilic aromatic substitution. The acetamido group is an activating, ortho-, para-director. Due to the presence of the fluorine atom at the C-2 position, the para-position is favored for substitution, yielding 4-chloro-2-fluoroacetanilide.

Hydrolysis of 4-Chloro-2-fluoroacetanilide : The resulting 4-chloro-2-fluoroacetanilide is then hydrolyzed to remove the acetyl protecting group. This is typically achieved by heating under reflux with a base, such as sodium hydroxide (B78521), in an alcoholic solvent. prepchem.com The reaction mixture is then cooled, and the product is isolated by extraction and purified by distillation. prepchem.com

A representative procedure for the hydrolysis step is detailed in the table below. prepchem.com

| Parameter | Value |

| Starting Material | 4-chloro-2-fluoroacetanilide (155 g, 0.83 mole) |

| Reagent | Sodium hydroxide (72.0 g, 1.8 moles) in water (100 ml) |

| Solvent | Ethanol (400 ml) |

| Reaction Condition | Heated under reflux for three hours |

| Product Yield | 81.0 g |

| Boiling Point | 83-85°C / 12 mm Hg |

The catalytic hydrogenation of 4-chloro-2-fluoronitrobenzene (B1582716) is a common and efficient method for producing this compound. nbinno.com This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

This method is highly favored in industrial applications due to its clean reaction profile and high yields. The choice of catalyst is critical to prevent dehalogenation, a common side reaction where the chlorine atom is also reduced. Palladium-based catalysts, often supported on carbon (Pd/C), are frequently employed. chemicalbook.com

The general reaction conditions involve stirring the nitro compound in a suitable solvent under a hydrogen atmosphere.

| Reaction | Catalytic Hydrogenation |

| Substrate | 4-chloro-2-fluoronitrobenzene |

| Product | This compound |

| Key Transformation | Reduction of a nitro group to an amine |

| Common Catalysts | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel |

| Advantages | High yield, clean reaction, atom economy |

This method's effectiveness is contingent on the availability of the 4-chloro-2-fluoronitrobenzene precursor, which is synthesized via separate pathways.

Advanced Synthetic Approaches to Related Fluoroaniline (B8554772) Derivatives

The synthesis of precursors is a critical aspect of producing this compound. Advanced multi-step syntheses have been developed to create key intermediates like 4-chloro-2-fluoronitrobenzene with high purity.

A novel and effective approach to synthesize 4-chloro-2-fluoronitrobenzene starts from 3-chloroaniline (B41212), proceeding through several key transformations. researchgate.net

This multi-step synthesis provides a high-purity route to 4-chloro-2-fluoronitrobenzene. researchgate.net

Acetylation : 3-chloroaniline is first protected by reacting it with acetic anhydride (B1165640) to form 3-chloroacetanilide. This step prevents the oxidation of the amino group and directs the subsequent nitration. researchgate.net

Nitration : The 3-chloroacetanilide is then nitrated. The acetamido group directs the incoming nitro group to the ortho and para positions. The major product formed is 3-chloro-6-nitroacetanilide.

Deprotection (Hydrolysis) : The acetyl group is removed by acid hydrolysis (e.g., with 10% HCl) to yield 5-chloro-2-nitroaniline (B48662) with high yield (98.4%). researchgate.net

Schiemann Reaction : The final step involves converting the amino group of 5-chloro-2-nitroaniline into a fluorine atom. This is accomplished via the Schiemann reaction, which includes:

Diazotization : The amine is treated with sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (5-10°C) to form a diazonium salt. researchgate.net

Fluoro-dediazoniation : The diazonium salt is then reacted with an aqueous solution of hexafluorophosphoric acid (HPF₆) to form a diazonium hexafluorophosphate (B91526) salt.

Thermal Decomposition : The isolated diazonium salt is gently heated, causing it to decompose and release nitrogen gas, resulting in the formation of 4-chloro-2-fluoronitrobenzene with high purity (99.1%). researchgate.net

Preparation of 4-Chloro-2-fluoronitrobenzene as an Intermediate

From 5-Chloro-2-nitroaniline via Diazotization and Thermal Decomposition

A synthetic route to the precursor 4-chloro-2-fluoronitrobenzene utilizes 5-chloro-2-nitroaniline as the starting material. google.com This method hinges on a diazotization reaction followed by thermal decomposition, a process often referred to as a modified Schiemann reaction.

The synthesis begins with the diazotization of 5-chloro-2-nitroaniline. This is achieved by dispersing the aniline (B41778) in concentrated hydrochloric acid and then adding an aqueous solution of sodium nitrite at a controlled low temperature, typically between 5-10°C. google.com The resulting diazonium salt is then treated with an aqueous solution of hexafluorophosphoric acid, which precipitates the more stable 5-chloro-2-nitroaniline diazonium hexafluorophosphate salt. google.comresearchgate.net

The isolated diazonium salt is subsequently decomposed by heating. google.com This thermal decomposition can be performed directly on the dry salt or, for better control and improved yield, in a high-boiling inert organic solvent such as o-dichlorobenzene. google.comresearchgate.net The mixture is heated to around 150°C, causing the release of nitrogen gas and boron trifluoride (if derived from fluoroboric acid) or phosphorus pentafluoride (from hexafluorophosphoric acid), and the fluorine atom substitutes the diazonium group on the aromatic ring to yield 4-chloro-2-fluoronitrobenzene. google.com This intermediate can then be reduced to the final product, this compound. A reported synthesis following this general pathway achieved a yield of 64% for 4-chloro-2-fluoronitrobenzene with a purity of 99.1%. google.com

Halogen Displacement Reactions (e.g., from 2,4-Dichloronitrobenzene)

A more common, though sometimes problematic, method for synthesizing the precursor 4-chloro-2-fluoronitrobenzene is through a nucleophilic aromatic substitution, specifically a halogen displacement (or exchange) reaction. The typical starting material for this process is 2,4-dichloronitrobenzene (B57281). google.comresearchgate.net

In this reaction, the chlorine atom at the 2-position, which is activated by the electron-withdrawing nitro group, is replaced by a fluorine atom. The process involves heating 2,4-dichloronitrobenzene with a fluoride (B91410) source, such as dry potassium fluoride, in a polar aprotic solvent like sulfolane. google.com However, this reaction often requires harsh conditions, with temperatures reaching up to 240°C and reaction times of 6-33 hours. google.com A significant drawback of this method is the lack of selectivity, which often results in a mixture of products including the desired 4-chloro-2-fluoronitrobenzene, the isomeric 2-chloro-4-fluoronitrobenzene, and the double-substitution product 2,4-difluoronitrobenzene, making purification difficult. google.comresearchgate.net

To mitigate these issues, modifications have been developed. The use of a phase-transfer catalyst, such as the quaternary ammonium (B1175870) salt ALIQUAT 336, allows the reaction to proceed at a much lower temperature of 100°C. google.com While this improves the reaction conditions, the yield of the desired 4-chloro-2-fluoronitrobenzene can still be modest, with one report citing a yield of 57.5% within a mixture of products. google.com

Regioselective Halogenation of Unprotected Anilines

A method for the direct and regioselective para-chlorination of unprotected anilines utilizes copper(II) chloride (CuCl₂) as the chlorinating agent. nih.gov The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of a chloride ion. nih.gov While effective, the traditional procedure carried out in concentrated aqueous hydrochloric acid requires a continuous flow of both oxygen and hydrogen chloride gas to achieve high yields, presenting potential operational hazards. nih.govbeilstein-journals.org For instance, the para-chlorination of 2-methylaniline in aqueous HCl required heating at 60°C for several hours with supplementary oxygen and gaseous HCl to obtain good yields. nih.gov

Recent advancements have shown that conducting this reaction in an ionic liquid as the solvent circumvents these issues. nih.govresearchgate.net Using an ionic liquid medium allows the direct para-chlorination of various unprotected aniline derivatives to be achieved in high yield and with high regioselectivity under mild conditions, without the need for supplementary oxygen or HCl gas. nih.gov This improvement is attributed to the efficient dissolution and mixing of the reactants in the ionic liquid, which overcomes the suboptimal mixing observed in aqueous solvents where the organic aniline has poor solubility. beilstein-journals.org

Optimization of Synthetic Conditions and Yield Enhancement

Improving the efficiency, yield, and environmental footprint of synthetic routes to this compound is a key focus of process chemistry. Optimization strategies include the development of advanced catalytic systems, careful selection of solvents and reaction media, and precise control over physical parameters like temperature and pressure, especially during scale-up for industrial production.

Catalytic Systems in Synthesis (e.g., Palladium Catalysts)

Catalytic systems, particularly those based on palladium, play a crucial role in the synthesis of this compound. A primary application is in the reduction of the nitro group of the 4-chloro-2-fluoronitrobenzene precursor to form the final aniline product. Palladium-on-carbon (Pd/C) is a widely used and effective catalyst for this hydrogenation reaction. chemicalbook.com In some processes, this reduction is carried out under solvent-free conditions, which enhances the green credentials of the synthesis. chemicalbook.com

The development of specialized palladium catalysts has also enabled novel synthetic pathways. For instance, palladium complexes incorporating advanced phosphine (B1218219) ligands, such as AdBippyPhos, have been used for the N-arylation of fluoroalkylamines with aryl halides. nih.govnih.gov While not a direct synthesis of this compound, these C-N coupling reactions are fundamental in medicinal and agrochemical chemistry. Such reactions can be conducted with very low catalyst loadings (<0.50 mol %) and under milder conditions using weaker bases like potassium phenoxide (KOPh), which is beneficial as many fluorinated aniline products are unstable in the presence of heat and strong bases typically used in cross-coupling reactions. nih.govnih.gov

| Catalyst System | Reaction Type | Precursor(s) | Key Features |

| Pd/C (Palladium on Carbon) | Nitro Group Reduction | 4-Chloro-2-fluoronitrobenzene | Widely used for hydrogenation; can be used in solvent-free conditions. chemicalbook.com |

| [Pd(allyl)Cl]₂ / AdBippyPhos | C-N Cross-Coupling | Aryl halides, Fluoroalkylamines | High efficiency at low catalyst loadings; uses weaker bases, preserving unstable products. nih.govnih.gov |

| Quaternary Ammonium Salts | Halogen Exchange | 2,4-Dichloronitrobenzene, KF | Acts as a phase-transfer catalyst, allowing for lower reaction temperatures. google.com |

Solvent Effects and Reaction Medium Selection (e.g., Ionic Liquids)

The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and selectivity. In the synthesis of halogenated anilines, the move from traditional organic solvents to more novel media like ionic liquids has demonstrated substantial benefits. nih.govresearchgate.net

As discussed in the context of regioselective halogenation (Section 2.2.2), ionic liquids offer a superior reaction environment compared to conventional aqueous acid solutions. beilstein-journals.org The direct chlorination of unprotected anilines with CuCl₂ in concentrated aqueous HCl is often sluggish and requires harsh conditions, including supplementary oxygen and HCl gas, to drive the reaction to completion. nih.gov In contrast, using an ionic liquid such as 1-hexyl-3-methylimidazolium (B1224943) chloride as the solvent allows the reaction to proceed smoothly at a lower temperature (40°C) and without the need for additional gaseous reagents. researchgate.net This leads to a safer, simpler, and more efficient process with high yields of the desired para-chlorinated product. nih.gov The table below compares the conditions for the chlorination of 2-methylaniline, illustrating the advantages of the ionic liquid medium.

| Solvent | CuCl₂ (equiv.) | Additives | Temp. (°C) | Time | Yield (para-product) |

| 36% aq HCl | 3 | O₂, HCl (gas) | 60°C | 6 h | 82% |

| 36% aq HCl | 2 | O₂ | 60°C | 3 h | 10% |

| Ionic Liquid | 3 | None | 40°C | 4 h | 89% |

Data compiled from research on the chlorination of 2-methylaniline, a representative unprotected aniline. researchgate.net

The enhanced performance in ionic liquids is attributed to their ability to effectively dissolve both the organic aniline substrate and the inorganic copper salt, facilitating optimal interaction between reactants. beilstein-journals.org

Temperature and Pressure Control in Industrial Synthesis

On an industrial scale, the precise control of temperature and pressure is paramount for ensuring reaction efficiency, product quality, and operational safety. This is particularly true for catalytic hydrogenation reactions, which are often exothermic and involve flammable hydrogen gas. The reduction of 4-chloro-2-fluoronitrobenzene to this compound is a key industrial step where these parameters are critical.

Industrial syntheses of similar halogenated anilines via hydrogenation of their nitro precursors are typically performed in specialized reactors (autoclaves) designed to handle high pressures. chemicalbook.comgoogle.com The reaction is often run at elevated temperatures and pressures to increase the reaction rate and ensure complete conversion. For example, a solvent-free hydrogenation of various halogenated aromatic nitro compounds using a palladium catalyst was conducted by heating the mixture to 120°C and applying hydrogen pressure up to 1 MPa (approximately 10 atmospheres). chemicalbook.com Another process for preparing 2,4-dichloroaniline (B164938) specifies a temperature range of 20-100°C and a hydrogen pressure controlled within 4-25 MPa. google.com

Maintaining a stable temperature is crucial to prevent runaway reactions and to minimize the formation of byproducts. Similarly, controlling hydrogen pressure ensures a sufficient concentration of the reducing agent is available at the catalyst surface to drive the reaction forward efficiently. The reaction is monitored by observing pressure changes; a stable pressure after the initial uptake of hydrogen typically indicates the completion of the reaction. chemicalbook.comgoogle.com

| Parameter | Industrial Range | Purpose |

| Temperature | 20°C - 120°C | Controls reaction rate; prevents side reactions and thermal runaway. chemicalbook.comgoogle.com |

| Pressure | 1 MPa - 25 MPa | Ensures sufficient hydrogen concentration for efficient reduction. chemicalbook.comgoogle.com |

| Stirring Speed | ~1000 r/min | Ensures efficient mixing of reactants, catalyst, and hydrogen gas. chemicalbook.com |

Purification Techniques for this compound and Intermediates

The purification of this compound and its synthetic intermediates is crucial for ensuring the quality and efficacy of the final products in which they are used. Various standard laboratory and industrial techniques are employed to remove impurities, starting materials, and by-products from the reaction mixtures. The choice of purification method depends on the physical and chemical properties of the target compound and its impurities, including its physical state, boiling point, and solubility. Commonly utilized techniques include distillation, crystallization, and chromatography.

Distillation

Distillation is a primary method for the purification of liquid compounds such as this compound. This technique separates components of a liquid mixture based on differences in their boiling points. For compounds that are sensitive to high temperatures and may decompose, vacuum distillation is employed to lower the boiling point.

In the synthesis of this compound from the hydrolysis of 4-chloro-2-fluoroacetanilide, the crude product, after extraction with a solvent like diethyl ether, is an oil. This oil is then subjected to distillation under reduced pressure to yield the purified aniline. A documented example shows that this compound can be distilled at a boiling point of 83-85 °C under a pressure of 12 mmHg prepchem.com. Another source indicates a boiling point of 92 °C at 2 mmHg avantorsciences.com.

For a related isomer, 2-chloro-4-fluoroaniline, distillation has been reported at 70-71 °C under a vacuum of 0.25 mmHg tandfonline.com. The effectiveness of distillation is often assessed by the purity of the collected fractions, which can be analyzed using techniques like gas chromatography (GC).

Interactive Data Table: Distillation Parameters for Halogenated Anilines

| Compound | Boiling Point (°C) | Pressure (mmHg) | Purity |

| This compound | 83-85 | 12 | - |

| This compound | 92 | 2 | - |

| 2-Chloro-4-fluoroaniline | 70-71 | 0.25 | - |

Crystallization

Crystallization is a highly effective technique for purifying solid compounds, such as the intermediates in the synthesis of this compound. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

An important intermediate, 4-chloro-2-fluoroacetanilide, can be purified through crystallization. For the isomeric intermediate, 2-chloro-4-fluoroacetanilide, a common purification method involves recrystallization from an ethanol-water solvent mixture tandfonline.com. This process yields an analytical sample with a distinct melting point. Similarly, a patent describes the purification of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, another aniline derivative, by crystallization to achieve a high purity of 99.6% google.com. The success of crystallization is often determined by the yield and the melting point of the purified crystals, which should be sharp and match the literature value for the pure substance.

Interactive Data Table: Crystallization of this compound Intermediates

| Compound | Solvent System | Purity |

| 2-Chloro-4-fluoroacetanilide | Ethanol-water | Analytical Sample |

| 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate | Acetic acid/Hydrochloric acid | 99.6% |

Chromatographic Techniques

Chromatography encompasses a range of techniques used to separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. For the analysis and purification of this compound and its intermediates, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly relevant.

Gas chromatography is frequently used to analyze the purity of the final this compound product and to monitor the progress of a reaction chemicalbook.com. While primarily an analytical tool, preparative GC can be used to separate small quantities of material.

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of non-volatile or thermally sensitive compounds. Preparative HPLC can be scaled up to isolate significant quantities of a target compound from a mixture teledynelabs.comwarwick.ac.uk. The choice of the stationary phase (e.g., C18, silica) and the mobile phase (a mixture of solvents) is critical for achieving effective separation waters.com. For aniline derivatives, reverse-phase HPLC methods are common sielc.com. The purity of the collected fractions is typically assessed by analytical HPLC or other spectroscopic methods.

While specific preparative HPLC protocols for this compound are not extensively detailed in the provided search results, the general principles of HPLC are widely applicable to its purification, especially for removing closely related impurities.

Reaction Mechanisms and Chemical Reactivity of 4 Chloro 2 Fluoroaniline

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 4-chloro-2-fluoroaniline can occur either at the amine group or on the aromatic ring. The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophile, allowing it to attack electrophilic centers.

However, a more significant class of reactions for this compound is Nucleophilic Aromatic Substitution (SNAr). In SNAr, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. While halogens are electron-withdrawing, the SNAr reactivity of this compound itself is not exceptionally high without further activation. The reaction generally requires forcing conditions or the presence of a catalyst. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, which contrasts with SN1 and SN2 reactions. acs.org Therefore, in principle, the fluorine atom would be more susceptible to substitution than the chlorine atom under SNAr conditions.

Aryl halides that bear electron-withdrawing groups can react with tertiary amines under photoredox catalysis conditions, resulting in the substitution of the halide with a dialkylamino group. nih.gov This highlights a modern approach to nucleophilic substitution on aromatic rings.

Coupling Reactions (e.g., Buchwald-Hartwig Amination)

This compound is an important substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.orgyoutube.com

This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgrug.nl this compound can act as the amine component, coupling with other aryl halides to produce diarylamines. Alternatively, and more commonly, it can serve as the aryl halide component (reacting at the C-Cl bond) to be coupled with other primary or secondary amines. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands like XPhos and BrettPhos often providing high efficiency. tcichemicals.comlibretexts.org

Table 1: Examples of Buchwald-Hartwig Amination with Halogenated Anilines

| Aryl Halide Substrate | Amine Coupling Partner | Palladium Catalyst/Ligand | Base | Product Class |

|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | Sodium tert-butoxide | N-Aryl Morpholine |

| This compound | Primary/Secondary Amine | Pd(0) / Bulky Phosphine Ligand | NaOtBu, K₂CO₃, etc. | Substituted Diarylamine |

This table provides illustrative examples of the types of transformations possible with the Buchwald-Hartwig reaction. Specific conditions may vary. rug.nltcichemicals.comlibretexts.org

Diazotization Reactions and Derivative Formation

The primary amine group of this compound can be converted into a diazonium salt through a process called diazotization. chemicalnote.com This reaction typically involves treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.comunacademy.com

The resulting 4-chloro-2-fluorobenzenediazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, providing access to a broad range of derivatives where the amino group has been substituted. organic-chemistry.org

Key transformations of the diazonium salt include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) by thermal decomposition of the corresponding tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt. This is a key method for introducing fluorine into an aromatic ring. researchgate.net

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper salt.

Replacement by Iodide: Reaction with potassium iodide (KI) to introduce iodine.

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution to form a phenol (B47542).

Azo Coupling: Reaction with an electron-rich aromatic compound (like a phenol or another aniline) to form an azo compound, which are often highly colored and used as dyes. researchgate.net

Table 2: Derivative Formation from 4-Chloro-2-fluorobenzenediazonium Salt

| Reagent(s) | Reaction Name | Product Substituent |

|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl |

| CuBr / HBr | Sandmeyer | -Br |

| CuCN / KCN | Sandmeyer | -CN |

| KI | - | -I |

| HBF₄ or HPF₆, then heat | Schiemann | -F |

| H₂O, H⁺, heat | Hydrolysis | -OH |

This table illustrates the versatility of the diazonium intermediate derived from this compound. organic-chemistry.orgresearchgate.net

Derivatization for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthesis. The amine group of this compound is the primary site for such modifications.

For analytical purposes, especially in gas chromatography (GC), derivatization is often performed to increase the volatility and thermal stability of the analyte or to enhance the detector response. actascientific.com Common derivatization reactions for the primary amine group include:

Acylation: Reaction with an acyl chloride or anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) to form a stable amide. Fluorinated acylating agents are particularly useful as they introduce electrophoric groups, significantly enhancing the sensitivity of an electron capture detector (ECD). libretexts.org

Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to replace the acidic protons on the amine with trimethylsilyl (B98337) (TMS) groups.

For synthetic purposes, derivatization is used to introduce functional groups or build more complex molecules. For instance, the reaction of this compound with sulfonyl chlorides yields sulfonamides, a common functional group in many pharmaceuticals. The amine can also be protected, for example, by acetylation, to moderate its reactivity or to direct subsequent reactions on the aromatic ring before being deprotected later in the synthesis. researchgate.netprepchem.com

Influence of Halogen Substituents on Aromatic Amine Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the fluorine and chlorine substituents on the aromatic ring. Both halogens affect the electron density of the ring through two opposing effects: the inductive effect and the resonance effect. openstax.orglibretexts.org

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the aromatic ring through the sigma bond framework. This is a deactivating effect, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The inductive effect of fluorine is stronger than that of chlorine. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system. This donates electron density to the ring, particularly at the ortho and para positions. This is an activating effect. The resonance effect is generally weaker for halogens compared to their strong inductive effect. openstax.orglibretexts.org

Table 3: Electronic Effects of Halogen Substituents

| Effect | Fluorine | Chlorine | Impact on Aromatic Ring |

|---|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (-I) | Moderately electron-withdrawing (-I) | Deactivates the ring towards electrophilic substitution. |

| Resonance Effect | Weakly electron-donating (+R) | Weakly electron-donating (+R) | Directs incoming electrophiles to ortho/para positions. |

This table summarizes the competing electronic effects that govern the reactivity of the aromatic ring in this compound. openstax.orglibretexts.org

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Organic Molecule Synthesis

4-Chloro-2-fluoroaniline serves as a fundamental starting material or intermediate in the multi-step synthesis of elaborate organic compounds. The presence of halogen substituents (chlorine and fluorine) provides specific electronic characteristics and offers strategic points for further chemical modification through various cross-coupling reactions. The amine functional group is a key reactive site, readily participating in reactions such as acylation, alkylation, diazotization, and condensation to form more complex structures.

Its utility as a key intermediate is highlighted in the production of pharmaceuticals and agrochemicals. nbinno.com The specific arrangement of the chloro, fluoro, and amino groups on the benzene (B151609) ring is crucial for achieving the desired biological activity or material properties in the final target molecules. Organic chemists utilize this compound to introduce the 4-chloro-2-fluorophenyl moiety into larger molecules, a common feature in many biologically active compounds.

Synthetic Precursor for Active Pharmaceutical Ingredients (APIs)

The structural framework of this compound is a recurring motif in a number of active pharmaceutical ingredients (APIs). It acts as a crucial precursor, forming the core or a significant fragment of the final drug molecule. Its incorporation is instrumental in the development of drugs for various therapeutic areas. nbinno.com

In the field of oncology, precision medicine relies on targeted therapies that act on specific molecular targets associated with cancer. A related compound, 3,4-Dichloro-2-fluoroaniline, demonstrates the importance of such halogenated anilines as key building blocks in the synthesis of potent pharmaceuticals, including highly specific targeted therapies. nbinno.com For instance, it is a critical intermediate in the synthesis of Poziotinib, a drug used in cancer treatment. nbinno.com The precise arrangement of halogen and amine functionalities provided by these aniline (B41778) precursors is often essential for the drug's ability to bind to its intended biological target. nbinno.com

This compound is a key intermediate for drugs targeting cancer. nbinno.com Its derivatives have been explored for their potential as anticancer agents. For example, research has been conducted on the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which were designed based on the pharmacophore of tubulin inhibitors. nih.gov In these syntheses, a related starting material, 4-chlorophenol, is used to generate a 2-amino-4-chlorophenol intermediate, which forms a core part of the final anticancer compounds. nih.gov One of the synthesized analogues, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against several cancer cell lines. nih.gov

Table 1: Anticancer Activity of a Synthesized 4-Chloro-2-aminophenol Derivative

| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) at 10 µM |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 65.12 |

| NCI-H460 | 55.61 | |

| SNB-75 | 54.68 |

Data sourced from experimental studies on novel oxadiazole analogues. nih.gov

The structural motif of halogenated anilines is utilized in the synthesis of novel compounds with anti-inflammatory properties. For instance, new series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives have been designed and synthesized to explore their anti-inflammatory potential. researchgate.net These syntheses involve multi-step processes where the quinazoline core is functionalized with various aryl amines. One of the synthesized compounds in a study demonstrated potent anti-inflammatory activity, highlighting the importance of the chloro-substituted aryl amine moiety in the final structure. researchgate.net Similarly, thiourea derivatives of naproxen incorporating 4-chloroaniline (B138754) have shown a higher reduction in paw edema compared to naproxen alone in preclinical studies. nih.gov

This compound is an important intermediate in the synthesis of drugs aimed at treating bacterial infections. nbinno.com The broader class of halogenated anilines and their derivatives are frequently investigated for antimicrobial properties. For example, oxadiazole derivatives, which can be synthesized from precursors related to this compound, have been reported to possess antibacterial and antifungal activities. nih.gov Furthermore, acetamides derived from fluorinated anilines, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated antibacterial activity against Klebsiella pneumoniae and can act synergistically when combined with conventional antibiotics like meropenem and imipenem. scielo.br

The 4-aminoquinoline scaffold is a privileged structure in the development of antimalarial drugs, with chloroquine being a landmark example. nih.gov Research into new antimalarial agents often involves the structural modification of this quinoline core. Aniline derivatives are crucial for creating the diverse substitutions needed to combat drug-resistant malaria strains. nih.gov For example, a series of 4-anilino-2-trichloromethylquinazolines were synthesized and evaluated for their antiplasmodial activity. nih.gov Several of these compounds, derived from the reaction of 4-chloro-2-trichloromethylquinazoline with various anilines, exhibited significant activity against the W2 strain of Plasmodium falciparum. nih.gov

Table 2: In Vitro Antiplasmodial Activity of Synthesized Quinazoline Derivatives

| Compound Type | Target | IC₅₀ Range (µM) | Selectivity Index (HepG2/W2) |

| 4-Anilino-2-trichloromethylquinazolines | Plasmodium falciparum (W2 strain) | 0.4 - 2.2 | 40 - 83 |

Data reflects the activity profile of several compounds within the synthesized series. nih.gov

Synthesis of Antiviral Treatments (e.g., Piperidine Derivatives)

While direct synthesis of commercially available antiviral piperidine derivatives from this compound is not extensively documented in publicly available literature, the broader class of fluorinated anilines is recognized for its importance in medicinal chemistry. The synthesis of various N-substituted piperidine derivatives has been a focus of research for developing new antiviral agents. mdpi.comnih.govresearchgate.net For instance, a related compound, 4-chloro-3-fluoroaniline, is utilized in the synthesis of piperidine derivatives for antiviral treatments. ossila.com The introduction of fluorine-containing aromatic moieties into the piperidine scaffold is a known strategy to enhance the pharmacological properties of potential drug candidates. mdpi.com

Intermediate in Agrochemical Development

This compound is a pivotal intermediate in the agrochemical industry, contributing to the synthesis of various crop protection agents. wikipedia.orgnbinno.com Its structural features are integral to the efficacy of several commercially significant herbicides, insecticides, and fungicides.

This compound is a key starting material for certain modern herbicides.

Tiafenacil: this compound serves as a precursor in the synthesis of the herbicide Tiafenacil. The synthesis involves the conversion of this compound into 2-fluorophenyl carbamate, which is a crucial intermediate that goes on to form the pyrimidinedione core structure of Tiafenacil.

Saflufenacil: While the direct starting material for the synthesis of the herbicide Saflufenacil is often cited as 2-chloro-4-fluoro-5-aminobenzoic acid, this precursor can be synthesized from this compound. wikipedia.orggoogleapis.comjustia.comunifiedpatents.compatsnap.comgoogle.com The synthesis of Saflufenacil involves the reaction of this substituted aniline derivative with an oxazinone to form the core structure of the herbicide. wikipedia.org

| Herbicide | Role of this compound |

| Tiafenacil | Direct precursor for the formation of an essential intermediate. |

| Saflufenacil | Precursor to the key starting material, 2-chloro-4-fluoro-5-aminobenzoic acid. |

The utility of this compound extends to the development of insecticides. While specific commercial insecticides directly synthesized from this compound are not widely publicized, the broader class of fluorinated anilines is instrumental in creating new insecticidal compounds. Research has shown that anthranilic diamides containing a fluoroaniline (B8554772) moiety exhibit significant insecticidal activity. nbinno.com This suggests the potential for this compound to be used as a building block in the development of novel insecticides targeting various pests.

In the realm of fungicides, this compound and its derivatives are valuable intermediates. For example, the related compound 4-fluoroaniline (B128567) is a precursor to the fungicide fluoroimide. patsnap.com The development of fungicides often involves the incorporation of halogenated aromatic structures to enhance their efficacy against fungal pathogens. While a direct synthesis of a major commercial fungicide from this compound is not prominently documented, its structural motifs are consistent with those found in modern fungicidal molecules.

Applications in Dye and Pigment Manufacturing

Contributions to Material Science

This compound and its isomers are valuable monomers in the field of material science, particularly in the synthesis of high-performance polymers. Fluorinated polyanilines, synthesized from fluoroaniline monomers, are a class of conducting polymers with enhanced properties. A related compound, 4-chloro-3-fluoroaniline, is used as a monomer for synthesizing fluorinated polyanilines through methods like Buchwald-Hartwig amination. ossila.com These polymers exhibit improved solubility, thermal stability, and electrical conductivity compared to their non-fluorinated counterparts, making them suitable for applications in electronics and other advanced technologies. Research has been conducted on the synthesis and characterization of various polyfluoroanilines, highlighting the impact of fluorine substitution on the polymer's properties.

Specialty Polymers and Resins

This compound serves as a potential precursor for the synthesis of specialty diamine monomers, which are essential building blocks for high-performance polymers such as polyimides and polybenzoxazoles. The incorporation of fluorine and chlorine atoms into the polymer backbone can impart desirable properties, including enhanced thermal stability, improved solubility, lower dielectric constants, and reduced moisture absorption. nih.govscielo.br

The synthesis of these specialty polymers typically involves a two-step process. First, a diamine monomer, which can be synthesized from this compound through various organic reactions, is reacted with a dianhydride (for polyimides) or a dicarboxylic acid derivative (for polybenzoxazoles) to form a soluble poly(amic acid) or poly(o-hydroxyamide) precursor. researchgate.netnih.gov This precursor is then thermally or chemically treated to induce cyclodehydration, resulting in the final high-performance polymer. researchgate.net

| Polymer Type | Diamine Monomer Precursor | Key Properties Attributed to Fluoro/Chloro-Substituents | Potential Applications |

|---|---|---|---|

| Fluorinated Polyimides | Diamines derived from this compound | High thermal stability (Tg > 300 °C), low dielectric constant, improved solubility, optical transparency. nih.govrsc.org | Microelectronics, aerospace, flexible displays. researchgate.net |

| Fluorinated Polybenzoxazoles | Bis(o-aminophenol)s derived from this compound | Excellent thermal and oxidative stability, low dielectric constant (2.57–2.70), high glass transition temperatures (315–337 °C). researchgate.net | Interlayer dielectrics in integrated circuits, high-temperature adhesives and coatings. |

Liquid Crystal Materials

This compound is a valuable synthon for the creation of novel liquid crystal materials. The presence and position of the halogen substituents on the aromatic core are critical in determining the mesomorphic properties, such as the type of liquid crystal phases (e.g., nematic, smectic) and the transition temperatures between them. tandfonline.comingentaconnect.com

One common approach to synthesizing liquid crystals from this compound involves its conversion into a Schiff base. This is typically achieved by the condensation reaction of the aniline with a substituted benzaldehyde. The resulting imine linkage provides a rigid core structure, which is a prerequisite for liquid crystalline behavior. Further modifications, such as the introduction of long alkyl or alkoxy chains, are necessary to induce the formation of mesophases. nih.govnanobioletters.com

Research on structurally related fluoro- and chloro-substituted anilines has demonstrated their significant impact on the properties of liquid crystals. For instance, the presence of a lateral chloro group can influence the breadth of the nematic phase and the thermal stability of the mesophases. mdpi.com The high electronegativity of the fluorine atom can also affect the dielectric anisotropy of the liquid crystal, a crucial parameter for its application in display technologies. nih.gov

| Liquid Crystal Type | Synthesis Route involving Fluoro/Chloro-Aniline Derivative | Observed Mesophases | Key Research Findings |

|---|---|---|---|

| Schiff Base/Azo Liquid Crystals | Condensation of a this compound derivative with a substituted benzaldehyde, or use in azo-dye based liquid crystals. tandfonline.commdpi.comresearchgate.net | Nematic, Smectic A, Smectic C. tandfonline.comresearchgate.net | The position of the chloro and fluoro substituents significantly influences the transition temperatures and the type of mesophase observed. Lateral substitution can alter the molecular packing and affect the stability of the liquid crystal phases. tandfonline.comingentaconnect.com |

Fluorinated Polyanilines

This compound can be polymerized to produce fluorinated polyanilines, a class of conducting polymers with modified properties compared to the parent polyaniline. The polymerization can be carried out either chemically, using an oxidizing agent such as ammonium (B1175870) persulfate, or electrochemically. researchgate.netjmest.org

The presence of both chlorine and fluorine substituents on the aniline monomer unit has a profound effect on the properties of the resulting polymer. The electron-withdrawing nature of these halogens can influence the oxidation potential of the monomer and the electronic properties of the polymer chain. researchgate.net Generally, the incorporation of such substituents tends to decrease the electrical conductivity of the polyaniline due to steric effects that can reduce the conjugation length along the polymer backbone. researchgate.netresearchgate.net

However, the introduction of fluorine and chlorine can also lead to improved processability, as it often enhances the solubility of the polymer in common organic solvents. researchgate.net Furthermore, the thermal stability of the polymer can be affected by the presence of these halogen atoms. jmest.org

| Polymer | Synthesis Method | Effect of Fluoro/Chloro-Substituents on Properties | Reported Conductivity |

|---|---|---|---|

| Poly(this compound) | Chemical or Electrochemical Oxidative Polymerization | Decreased electrical conductivity compared to polyaniline; potentially enhanced solubility and thermal stability. researchgate.netjmest.orgresearchgate.net | Expected to be in the semiconductor range, lower than that of pristine polyaniline (typically 10-2 to 101 S/cm). researchgate.net |

| Copolymers with Aniline | Chemical or Electrochemical Oxidative Copolymerization | Conductivity is tunable based on the comonomer ratio; increased solubility with higher chloro/fluoro-aniline content. researchgate.net | Varies with composition; generally decreases with increasing this compound content. researchgate.netresearchgate.net |

Computational Chemistry and Spectroscopic Investigations

Crystal Structure Determination and Analysis

X-Ray Diffraction Studies

X-ray diffraction (XRD) is a primary technique for determining the precise arrangement of atoms within a crystalline solid, providing details on its crystal structure, lattice parameters, and space group. However, based on available scientific literature, specific experimental single-crystal X-ray diffraction data for 4-Chloro-2-fluoroaniline is not extensively reported. While studies on similar molecules like 4-chloroaniline (B138754) have been conducted to determine their crystal structures, detailed crystallographic data for this compound remains a subject for future research.

Table 1: X-Ray Diffraction Data for this compound

Specific experimental data on the crystal system, space group, and lattice parameters for this compound is not available in the cited literature.

| Crystal Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

Spectroscopic Properties and Nonlinear Optical Activity

The spectroscopic and nonlinear optical (NLO) properties of this compound have been a subject of theoretical and computational investigation.

Detailed vibrational spectral analysis of this compound has been performed using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. A significant study in this area involved recording the FT-IR and FT-Raman spectra and performing a comprehensive vibrational analysis. This experimental work was complemented by ab initio Hartree-Fock (HF) and Density Functional Theory (DFT-B3LYP) calculations to assign the fundamental vibrational modes of the molecule. Such studies are essential for understanding the molecule's structural characteristics and vibrational behavior.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of various halogenated aniline (B41778) derivatives have been explored, often through computational methods, to evaluate their potential for applications like second-harmonic generation (SHG). These studies investigate how the presence and position of different halogen substituents on the aniline ring influence the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. While computational studies have been conducted on a range of halogenated anilines to predict their NLO properties, specific experimental or detailed computational results focusing solely on the NLO activity of this compound are not prominently featured in the available literature.

Table 2: Summary of Spectroscopic and NLO Investigations

| Property | Investigation Method | Findings |

|---|---|---|

| Vibrational Frequencies | FT-IR, FT-Raman, ab initio-HF, DFT-B3LYP | Vibrational modes have been assigned through a combination of experimental spectra and theoretical calculations. |

Environmental Fate and Ecotoxicological Considerations

Biodegradation Studies of Fluoroanilines

Aerobic degradation by mixed microbial cultures is a key process in the natural attenuation of many organic pollutants. Studies on various fluoroanilines have demonstrated that these compounds can be degraded under aerobic conditions, although the efficiency and rate of degradation vary depending on the specific isomer and the degree of fluorine substitution.

For instance, research has shown that mixed bacterial cultures can completely degrade 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) at initial concentrations of 100-200 mg/L. However, the time required for the enrichment of competent microbial cultures increases with the number of fluorine substituents, suggesting that increased fluorination enhances the recalcitrance of the molecule.

The following table summarizes the maximum specific degradation rates for different fluoroanilines by mixed bacterial cultures.

| Compound | Maximum Specific Degradation Rate (mg FA / g VSS·h) |

| 4-Fluoroaniline (4-FA) | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 8.84 ± 0.93 |

The degradation of halogenated anilines is carried out by diverse microbial communities. ekb.eg Several bacterial genera have been identified as being capable of utilizing these compounds as a source of carbon and nitrogen. ekb.eg For example, bacteria such as Acinetobacter, Pseudomonas, and Klebsiella have been shown to degrade 4-chloroaniline (B138754). nih.gov In the context of aniline (B41778) degradation under aerobic conditions, genera like Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga have been identified as key players. mdpi.com

The composition of the microbial consortium can be influenced by the specific fluoroaniline (B8554772) isomer being degraded. This suggests that distinct microbial populations may evolve to specialize in the degradation of different halogenated anilines. The general process of aerobic biodegradation of halogenated aromatics typically involves three main stages: an upper pathway that modifies peripheral substituents, a middle pathway that involves dehalogenation and ring cleavage, and a lower pathway that funnels the intermediates into central cellular metabolism. nih.gov

A critical step in the biodegradation of organofluorine compounds is the cleavage of the carbon-fluorine (C-F) bond, a process known as defluorination. This is often the most challenging step in the degradation pathway due to the high strength of the C-F bond. Studies on the metabolism of 4-fluoroaniline in rats have shown that defluorination does occur, leading to the formation of metabolites of 4-acetamidophenol (paracetamol). nih.gov In vitro studies with cytochrome P450 enzymes have indicated that the elimination of a fluorine substituent at the para-position of the aniline ring is more facile than the removal of other halogens like chlorine, bromine, or iodine. nih.gov This suggests that enzymatic systems can effectively catalyze the defluorination of certain fluoroanilines.

Environmental Impact of Halogenated Anilines

Halogenated anilines are recognized as environmental contaminants due to their widespread use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. ekb.egnih.gov Their release into the environment can lead to the contamination of soil and water resources. ekb.eg The persistence of these compounds is a significant concern, as they can resist natural degradation processes. ekb.eg

The toxicity of halogenated anilines to various organisms is another major aspect of their environmental impact. ekb.eg For example, 4-chloroaniline is known to be haematotoxic (toxic to the blood) and has shown the most severe effects among chloroaniline isomers in studies on rats and mice. who.int The degradation products of halogenated anilines can also be of environmental concern. For instance, the photoproducts of 4-chloroaniline in water under simulated sunlight have been found to be significantly more toxic than the parent compound. nih.gov

Regulatory Frameworks for Environmental Risk Assessment

Given the potential environmental risks associated with halogenated anilines, various regulatory frameworks have been established to assess and manage these risks. In Europe, for instance, the Water Framework Directive aims to protect and improve the quality of aquatic ecosystems. As part of this directive, environmental risk limits (ERLs) have been derived for substances like monochloroanilines to establish safe concentration levels in water bodies. rivm.nl

The International Programme on Chemical Safety (IPCS) also plays a role in evaluating the risks of chemicals to human health and the environment. who.int For a chemical to be prioritized for assessment, criteria such as the probability of exposure, significant toxicity or ecotoxicity, and high production volume are considered. who.int In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of chemical waste, which would apply to 4-Chloro-2-fluoroaniline. coleparmer.com A Material Safety Data Sheet for this compound indicates that it is not listed on the Toxic Substances Control Act (TSCA) inventory and is intended for research and development use only. coleparmer.com

Bioactivation and Metabolism Studies of Halogenated Anilines

The biological activity and toxicity of halogenated anilines are closely linked to their metabolism within organisms. The metabolic transformation of these compounds can lead to either detoxification or bioactivation, the latter of which results in the formation of more reactive and potentially harmful metabolites.

Metabolism of halogenated anilines often involves enzymes from the cytochrome P450 superfamily. nih.govnih.gov These enzymes can catalyze oxidative reactions, including hydroxylation and dehalogenation. nih.gov For fluoroanilines with a fluorine atom at the para-position, cytochrome P450-dependent monooxygenation can lead to the formation of reactive benzoquinoneimines as primary products. nih.gov These reactive intermediates are a key concern in the bioactivation of these compounds. nih.gov

Studies on the metabolism of 3-chloro-4-fluoroaniline (B193440) in rats have revealed that the compound undergoes rapid and extensive metabolism, with N-acetylation and hydroxylation followed by O-sulfation being the major metabolic transformations. tandfonline.com Similarly, the metabolism of 4-chloroaniline involves pathways such as C-hydroxylation, N-acetylation, and N-oxidation, which can lead to the formation of reactive metabolites that bind to cellular macromolecules like hemoglobin and proteins in the liver and kidney. who.int The aerobic microbial degradation of halogenated anilines can proceed through different pathways, often initiated by dioxygenase enzymes that incorporate two hydroxyl groups into the aromatic ring, leading to the formation of halogenated catechols which are then further degraded. nih.gov

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques

Chromatography is a fundamental technique for separating 4-Chloro-2-fluoroaniline from complex matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized, often coupled with mass spectrometry for definitive identification.

Gas chromatography is a robust method for the analysis of volatile and semi-volatile compounds like this compound. The compound is typically separated on a capillary column and detected using various detectors.

Methodology: For the analysis of aniline (B41778) derivatives, a gas chromatograph equipped with a fused silica (B1680970) capillary column is often used. epa.gov Columns such as a 30 m x 0.25 mm ZB5ms or SE-54 are common choices. epa.govtandfonline.com The system is operated with a carrier gas, typically helium or hydrogen. tandfonline.comnih.gov Sample extracts are injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. nih.gov When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on the mass-to-charge ratio of the fragmented ions. baua.de For enhanced selectivity, a nitrogen-phosphorus detector (NPD) can also be used, which is particularly sensitive to nitrogen-containing compounds like anilines. epa.gov

Research Findings: GC-MS methods have been developed for determining chloroanilines in various samples, including workplace air and environmental matrices. baua.deresearchgate.net These methods involve drawing a known volume of air through a filter, followed by desorption of the analyte and analysis by GC-MS. baua.de For complex samples, a derivatization step may be employed to improve the volatility and chromatographic behavior of the aniline, although this can make the procedure more time-consuming. nih.govthermofisher.com GC coupled with tandem mass spectrometry (GC/MS-MS) offers even higher sensitivity and selectivity compared to single quadrupole GC/MS, with a tenfold increase in sensitivity reported in some studies. tandfonline.comresearchgate.net

Table 1: Example of Gas Chromatography (GC) Parameters for Aniline Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ZB5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness | tandfonline.com |

| Carrier Gas | Hydrogen @ 1 mL/min | tandfonline.com |

| Injector Temp. | 180°C | tandfonline.com |

| Oven Program | 70°C (1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min | tandfonline.com |

| Detector | Mass Spectrometer (MS) or Nitrogen Phosphorus Detector (NPD) | epa.govtandfonline.com |

| Injection Mode | Splitless | nih.gov |

HPLC is a highly versatile technique for separating compounds that are non-volatile or thermally labile. It is an excellent alternative to GC for analyzing aniline derivatives, as it often does not require a derivatization step. thermofisher.com

Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of anilines. researchgate.net In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. tandfonline.comsielc.com Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly performed using a UV detector, as aromatic compounds like this compound absorb ultraviolet light. nih.gov For higher sensitivity and selectivity, electrochemical detection can also be employed. researchgate.net

Research Findings: HPLC methods have been successfully developed for the detection of halogenated anilines in various samples. nih.gov Specialized fluorinated stationary phases have also been explored, which can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com An HPLC method with electrochemical detection was found to be superior to a GC method for monitoring exposure to 3-chloro-4-fluoroaniline (B193440), as it was quicker and cheaper by avoiding the need for derivatization. researchgate.net When coupled with tandem mass spectrometry (LC/MS-MS), HPLC provides a highly selective and rapid analytical method with the advantage of direct injection of aqueous samples, eliminating the need for extensive sample preparation. tandfonline.comresearchgate.net

Table 2: Example of High-Performance Liquid Chromatography (HPLC) Parameters for Aniline Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Kinetex C18, 100 mm x 2.1 mm ID, 1.7 µm | tandfonline.com |

| Mobile Phase | Gradient of Water and Methanol:Acetonitrile (25:75) with 0.1% formic acid | tandfonline.com |

| Flow Rate | 500 µL/min | tandfonline.com |

| Column Temp. | 45°C | tandfonline.com |

| Detector | Tandem Mass Spectrometry (MS/MS) or UV | tandfonline.comnih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound. Mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy each provide unique and complementary information. nih.govchemchart.com

Mass Spectrometry (MS): When analyzed by GC-MS with electron ionization, this compound will produce a molecular ion (M+) peak. nih.gov Due to the presence of a chlorine atom, this will appear as a characteristic isotopic cluster: a peak for the molecule containing the 35Cl isotope (m/z 145) and a smaller peak for the molecule with the 37Cl isotope (m/z 147), with a relative intensity of approximately 3:1. nih.govnist.gov The fragmentation pattern is a result of the molecular ion breaking into smaller, charged fragments, which provides a structural fingerprint of the molecule. chemguide.co.uklibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the chlorine, fluorine, and amino groups.

13C NMR: The carbon NMR spectrum would display unique signals for each of the six carbon atoms in the benzene (B151609) ring. rsc.org

19F NMR: Fluorine NMR is particularly useful for fluorinated compounds, providing a direct way to confirm the presence and chemical environment of the fluorine atom. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of specific functional groups. nih.gov Key absorption bands would include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm-1), C-N stretching, and C-H stretching for the aromatic ring. Vibrations corresponding to the C-Cl and C-F bonds would be expected in the fingerprint region (below 1500 cm-1). nist.gov

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Key Feature | Expected Observation | Source |

|---|---|---|---|

| Mass Spectrometry (GC-MS) | Molecular Ion (M+) | Isotopic peaks at m/z 145 (35Cl) and 147 (37Cl) | nih.gov |

| 1H NMR | Aromatic Protons | Distinct signals and coupling patterns for protons on the substituted ring | nih.gov |

| 13C NMR | Aromatic Carbons | Unique signals for each carbon in the benzene ring | rsc.org |

| Infrared (IR) Spectroscopy | Functional Groups | N-H stretching bands (amine), C-Cl and C-F bands (fingerprint region) | nih.govnist.gov |

Monitoring Exposure to Fluoroanilines and Metabolites

Biological monitoring is a key method for assessing human exposure to industrial chemicals like fluoroanilines. This typically involves the analysis of the parent compound or its metabolites in biological samples, most commonly urine.

Upon absorption into the body, this compound undergoes metabolism, and the resulting metabolites are excreted in the urine. Analyzing these metabolites provides a reliable measure of internal exposure.

Metabolism and Detection: Studies on related compounds like 4-fluoroaniline (B128567) and 3-chloro-4-fluoroaniline show that metabolism often involves ortho-hydroxylation followed by conjugation, primarily with sulfate. researchgate.netnih.gov For instance, a major urinary metabolite of 3-chloro-4-fluoroaniline is 2-amino-4-chloro-5-fluorophenyl sulphate. researchgate.net Similarly, exposure to p-chloroaniline can be confirmed by detecting the parent compound and its primary metabolite, p-chloroacetanilide, in urine using GC/MS. researchgate.netnih.gov Therefore, monitoring for hydroxylated and conjugated metabolites of this compound is a viable strategy for exposure assessment. Both HPLC and GC methods can be adapted for the quantification of these urinary metabolites. researchgate.net

Both GC and HPLC are powerful tools for monitoring fluoroanilines and their metabolites, but they have distinct advantages and disadvantages.

Gas Chromatography (GC):

Advantages: Offers high resolution and is well-established for the analysis of volatile compounds. GC-MS provides excellent sensitivity and definitive identification. researchgate.net

Disadvantages: Anilines and their polar metabolites can be less suitable for GC analysis without derivatization due to their low volatility and potential for column adsorption. thermofisher.com The derivatization process adds time and complexity to the analysis. researchgate.net Co-elution of isomers can also be a challenge depending on the column and conditions used. tandfonline.com

High-Performance Liquid Chromatography (HPLC):

Advantages: HPLC is ideal for polar, non-volatile, and thermally sensitive compounds like aniline metabolites. thermofisher.com It often eliminates the need for derivatization, resulting in a faster, simpler, and more cost-effective analysis. researchgate.net Direct injection of aqueous samples like urine (after minimal cleanup) is often possible with LC-MS/MS, significantly streamlining the workflow. tandfonline.comresearchgate.net

Disadvantages: While highly effective, LC-MS/MS may exhibit lower ionization efficiency for certain isomers, such as ortho-chloroaniline derivatives, potentially impacting sensitivity for those specific compounds. tandfonline.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-fluoroaniline, and how can purity be validated?

this compound is typically synthesized via:

- Sandmeyer reaction : Starting from 4-chloro-2-fluorobenzoic acid, involving chlorosulfonation, ammonolysis to sulfonamide, and subsequent reaction with furfurylamine .

- Nucleophilic substitution : Using halogenated precursors (e.g., 4-chloro-2-fluoronitrobenzene) followed by catalytic hydrogenation .

Purity validation : Use GC-MS (>97% purity criteria), HPLC (retention time matching), and elemental analysis (C, H, N, Cl, F) to confirm structural integrity .